molecular formula C15H18 B12689406 1-(tert-Butyl)-7-methylnaphthalene CAS No. 84029-71-0

1-(tert-Butyl)-7-methylnaphthalene

Cat. No.: B12689406
CAS No.: 84029-71-0
M. Wt: 198.30 g/mol
InChI Key: YSHYBCQVNBGVCT-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-7-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the first position and a methyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-7-methylnaphthalene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-7-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthoquinones.

    Reduction: Catalytic hydrogenation can reduce the naphthalene ring to form tetrahydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-(tert-Butyl)-7-methylnaphthalene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-7-methylnaphthalene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

    1-tert-Butyl-3,5-dimethylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.

    1-Boc-4-AP: Contains a tert-butyl group but is used primarily in the synthesis of fentanyl derivatives.

Uniqueness: 1-(tert-Butyl)-7-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties compared to other tert-butyl-substituted aromatic compounds.

Properties

CAS No.

84029-71-0

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-tert-butyl-7-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-8-9-12-6-5-7-14(13(12)10-11)15(2,3)4/h5-10H,1-4H3

InChI Key

YSHYBCQVNBGVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(C)(C)C)C=C1

Origin of Product

United States

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